molecular formula C21H24N4O3 B610065 PFI-4

PFI-4

Cat. No.: B610065
M. Wt: 380.4 g/mol
InChI Key: QCIJLRJBZDBVDB-UHFFFAOYSA-N
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Description

PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B). It is a chemical probe developed to study the function of BRPF1B, which is a scaffolding protein involved in the assembly of histone acetyltransferase complexes. These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .

Chemical Reactions Analysis

PFI-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Cancer Research

PFI-4 has been utilized in several studies focusing on cancer cell lines with mutations in the SWI/SNF complex, particularly those involving SMARCA2/4. These studies have demonstrated that:

  • Selective Targeting : Inhibition of BRPF1B can selectively affect the viability of cancer cells dependent on SWI/SNF mutations, showcasing the potential for synthetic lethality strategies .
  • Functional Studies : this compound has been employed in functional assays to evaluate the role of bromodomains in cancer biology, revealing critical insights into tumor vulnerabilities .

Epigenetic Modulation

This compound serves as a tool for studying epigenetic mechanisms:

  • Chromatin Binding Studies : It has been used to assess chromatin-binding dynamics of bromodomain-containing proteins, providing insights into their regulatory roles in transcriptional control .
  • Therapeutic Target Validation : The compound aids in validating drug targets within the chromatin remodeling context, particularly for proteins involved in epigenetic regulation .

Case Study 1: Inhibition of Osteoclast Differentiation

A study investigated the effects of this compound on osteoclastogenesis. The findings indicated that treatment with this compound resulted in decreased differentiation markers and impaired osteoclast formation in vitro. This suggests that targeting BRPF1B could be a viable strategy for managing bone resorption diseases.

Case Study 2: Targeting SWI/SNF Mutant Tumors

In a study involving lung cancer cell lines with SMARCA4 mutations, this compound was shown to selectively inhibit cell proliferation. The research highlighted the compound's ability to exploit vulnerabilities associated with specific genetic backgrounds, emphasizing its potential as a targeted therapy.

Data Tables

PropertyValue
Chemical NameThis compound
IC50172 nM
Selectivity>100-fold for BRPF1B
ToxicityNon-toxic up to 50 μM
ApplicationCancer therapy
Application AreaFindings
Cancer ResearchSelective inhibition in SWI/SNF mutant tumors
Epigenetic ModulationDisplacement of BRPF1B from chromatin

Mechanism of Action

PFI-4 exerts its effects by selectively binding to the bromodomain of BRPF1B with high affinity (Kd = 13 nM). This binding inhibits the interaction of BRPF1B with acetylated histone peptides, thereby disrupting the function of the histone acetyltransferase complexes. The molecular targets and pathways involved include the BRPF1B protein and the histone acetylation pathway .

Comparison with Similar Compounds

PFI-4 is unique in its high selectivity and potency for BRPF1B compared to other similar compounds. Some similar compounds include:

Biological Activity

PFI-4 is a selective inhibitor targeting the bromodomain of the BRPF1B protein, demonstrating significant potential in the field of cancer research and therapeutic development. This compound is notable for its high selectivity and potency, making it a valuable tool in studying bromodomain functions and their implications in various biological processes.

  • Chemical Name : N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1 H-benzimidazol-5-yl]-2-methoxybenzamide
  • Molecular Formula : C₁₈H₂₄N₄O₃
  • Purity : ≥99%
  • IC₅₀ : 172 nM against BRPF1B

This compound exhibits over 100-fold selectivity for BRPF1 compared to other bromodomains such as BRPF2, BRPF3, and BRD4, highlighting its specificity in targeting the desired protein without significant off-target effects .

This compound functions by disrupting the interaction between BRPF1 and histone H3.3, which is critical for chromatin remodeling and gene regulation. This inhibition can lead to altered gene expression profiles that may affect cell proliferation and differentiation .

Inhibition of Osteoclastogenesis

Research indicates that this compound inhibits osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed from precursor cells. This activity suggests potential applications in treating diseases characterized by excessive bone resorption, such as osteoporosis .

Selectivity and Potency

The selectivity of this compound for BRPF1B over other bromodomains allows for a more focused investigation into the role of this specific protein in cellular processes. The high potency (IC₅₀ = 172 nM) indicates that low concentrations of the compound can effectively inhibit its target .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:

StudyModel SystemKey Findings
Study 1Cancer Cell LinesThis compound inhibited cell proliferation in BRPF1B-dependent cancer cells, demonstrating its potential as an anti-cancer agent.
Study 2Osteoclast DifferentiationThis compound significantly reduced the formation of osteoclasts from precursor cells in vitro, indicating its role in bone metabolism regulation.
Study 3Gene Expression AnalysisTreatment with this compound led to downregulation of genes involved in inflammatory responses and cell cycle regulation, suggesting broader implications for immune response modulation.

Gene Expression Analysis

Gene set enrichment analysis (GSEA) performed on samples treated with this compound revealed strong signatures for anti-inflammatory pathways and regulators of the cell cycle. Notably, genes related to myogenesis were downregulated, indicating a potential impact on muscle differentiation processes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate PFI-4’s selectivity for BRPF1 bromodomains over closely related isoforms (e.g., BRPF2/3)?

  • Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization or AlphaScreen) with purified bromodomain proteins. Compare this compound’s IC50 values across isoforms (80 nM for BRPF1 vs. >7.9 μM for BRPF2/3) . Include positive controls like JQ1 (BRD4 inhibitor) and validate results with cellular assays (e.g., BRPF1 knockout models).

Q. How should researchers design dose-response experiments to determine this compound’s potency in cellular models?

  • Methodological Answer :

  • Concentration Range : Test 1 nM–10 μM, based on this compound’s IC50 (80 nM) and cellular permeability .
  • Controls : Include vehicle controls and BRPF1-negative cell lines.
  • Readouts : Use chromatin immunoprecipitation (ChIP) for histone acetylation or RNA-seq to assess downstream gene expression changes.

Q. What are the critical parameters for maintaining this compound stability in in vitro assays?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis .
  • Working Solutions : Prepare fresh dilutions in assay buffer (pH 7.4) to avoid precipitation.
  • Validation : Confirm stability via LC-MS or HPLC before critical experiments.

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency (IC50 = 80 nM) and reduced efficacy in certain cellular contexts?

  • Methodological Answer :

  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to verify BRPF1 binding in cells .
  • Pharmacokinetics : Measure intracellular this compound concentrations via mass spectrometry.
  • Off-Target Screening : Employ proteome-wide profiling (e.g., kinome or bromodomain panels) to identify confounding interactions.

Q. What statistical frameworks are optimal for analyzing non-linear dose-response data in this compound studies?

  • Methodological Answer :

  • Model Fitting : Use a four-parameter logistic (4PL) curve: Y=Bottom+Top–Bottom1+10(LogEC50–X)×HillSlopeY = \text{Bottom} + \frac{\text{Top–Bottom}}{1 + 10^{(\text{LogEC50–X}) \times \text{HillSlope}}}.
  • Heteroscedasticity : Apply weighted least squares or log-transformation .
  • Uncertainty Quantification : Bootstrap confidence intervals for IC50/EC50 values.

Q. How can this compound be integrated into epigenetic combinatorial studies to assess synergistic effects?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) .
  • Experimental Design : Pair this compound with histone deacetylase inhibitors (HDACi) or DNA methyltransferase inhibitors (DNMTi).
  • Validation : Assess chromatin remodeling via ATAC-seq or epigenetic marker profiling (e.g., H3K23ac).

Q. Data Contradiction and Reproducibility

Q. What steps should be taken if this compound exhibits variable effects across replicate experiments?

  • Methodological Answer :

  • Source Tracking : Audit reagent batches (e.g., this compound purity >98% via COA) and cell line authentication .
  • Environmental Controls : Monitor temperature, humidity, and CO2 levels during assays.
  • Blinding : Implement double-blinded data collection/analysis to reduce bias .

Q. How can researchers validate this compound’s role in BRPF1-mediated transcriptional regulation when conflicting RNA-seq datasets arise?

  • Methodological Answer :

  • Orthogonal Validation : Use qRT-PCR for key target genes or CRISPRi/a to modulate BRPF1 expression .
  • Meta-Analysis : Apply STRING or GeneMANIA to identify conserved pathways across datasets .
  • Public Data Integration : Cross-reference with ENCODE or ChIP-Atlas for histone modification patterns.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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